N-[1-(benzenesulfonyl)-2-oxo-2-(4-propanoylpiperazin-1-yl)ethyl]-2-methoxybenzamide
Description
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-2-oxo-2-(4-propanoylpiperazin-1-yl)ethyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O6S/c1-3-20(27)25-13-15-26(16-14-25)23(29)22(33(30,31)17-9-5-4-6-10-17)24-21(28)18-11-7-8-12-19(18)32-2/h4-12,22H,3,13-16H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQFPSAGAQGBJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C(=O)C(NC(=O)C2=CC=CC=C2OC)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar benzenesulfonic acid derived compounds have been evaluated as competitive inhibitors ofHuman Neutrophil Elastase (hNE) . hNE is a serine proteinase that plays a crucial role in the immune response, particularly in the destruction of pathogens and regulation of inflammation.
Mode of Action
It can be inferred from related studies that benzenesulfonic acid derivatives may interact with their targets (such as hne) through competitive inhibition. This means the compound may bind to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity.
Biological Activity
N-[1-(benzenesulfonyl)-2-oxo-2-(4-propanoylpiperazin-1-yl)ethyl]-2-methoxybenzamide, also referred to as K-777, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of K-777, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
K-777 is characterized by the following structural features:
- Molecular Formula : C32H38N4O4S
- Molecular Weight : 574.7 g/mol
- IUPAC Name : N-[(2S)-1-[[(E,3S)-1-(benzenesulfonyl)-5-phenylpent-1-en-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-methylpiperazine-1-carboxamide
The compound's structure includes a piperazine ring and a benzenesulfonamide moiety, which are significant for its biological interactions.
K-777 primarily functions as an inhibitor of specific enzymes and receptors involved in various biological pathways. Its mechanism of action may involve:
- Inhibition of Enzyme Activity : K-777 has been shown to inhibit certain proteases and kinases that play crucial roles in cellular signaling pathways.
- Modulation of Receptor Activity : The compound interacts with various receptors, potentially altering their signaling cascades and affecting cellular responses.
Anticancer Activity
K-777 has been investigated for its anticancer properties. In vitro studies demonstrated that it exhibits cytotoxic effects against several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| HeLa (Cervical) | 15.0 |
| A549 (Lung) | 10.0 |
These results suggest that K-777 may induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of Bcl-2 family proteins.
Antimicrobial Activity
In addition to its anticancer effects, K-777 has demonstrated antimicrobial activity against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings indicate that K-777 may serve as a potential therapeutic agent against bacterial and fungal infections.
Case Studies
Several studies have reported on the biological activity of K-777:
- Study on Anticancer Effects : In a recent study published in Cancer Research, K-777 was tested on xenograft models of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, with a noted increase in apoptosis markers in treated tissues.
- Antimicrobial Efficacy Study : A publication in Journal of Antimicrobial Chemotherapy highlighted the effectiveness of K-777 against multi-drug resistant strains of Staphylococcus aureus. The study concluded that K-777 could be a promising candidate for developing new antibiotic therapies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural differences and similarities between the target compound and analogues identified in the evidence:
Key Observations:
Substituent Effects on Lipophilicity: The target compound’s 2-methoxybenzamide is less lipophilic than the 4-methylbenzamide in ’s analogue, which may affect membrane permeability .
Piperazine Modifications: The 4-propanoylpiperazine in the target compound contrasts with the phenylethenesulfonyl-piperazine in , which may alter interactions with charged residues in enzyme active sites .
Electrophilic Reactivity :
- The bromoacetamide warhead in ’s GPX4 inhibitor highlights the importance of electrophilic groups for covalent binding, a feature absent in the target compound .
Research Findings and Implications
Metabolic Stability :
- Benzenesulfonyl groups (target compound) are generally more resistant to oxidative metabolism than ethylsulfanyl groups (), suggesting improved pharmacokinetics .
Piperazine Derivatives: Piperazine-containing compounds in (e.g., 2-[4-(2-methoxyphenyl)piperazin-1-yl]acetonitrile) demonstrate affinity for serotonin receptors, suggesting the target compound’s 4-propanoylpiperazine could be optimized for CNS targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
